[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride
Description
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride (CAS 915924-49-1) is a hydrochloride salt featuring a pyrrolidine ring linked via an ethylthio group to an acetic acid moiety. Its molecular formula is C₈H₁₅NO₂S·HCl, with a molecular weight of 189.28 g/mol . The compound’s structure combines the basicity of pyrrolidine (a five-membered secondary amine ring) with the hydrophilicity of the acetic acid group, making it soluble in polar solvents. The thioether (-S-) bridge enhances metabolic stability compared to ether or ester linkages. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) applications, due to pyrrolidine’s prevalence in neurotransmitter analogs .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-8(11)7-12-6-5-9-3-1-2-4-9;/h1-7H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVSSFRBJFLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride involves the reaction of pyrrolidine with ethyl bromoacetate, followed by the introduction of a thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide.
Scientific Research Applications
Pharmaceutical Applications
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride has been investigated for its potential as a pharmaceutical compound, particularly in the development of drugs targeting various receptors.
- Histamine Receptor Modulation : Research indicates that derivatives of pyrrolidine compounds can act as histamine H3 receptor ligands, which are crucial in managing conditions such as allergies and sleep disorders. These compounds may serve as antagonists or inverse agonists, offering therapeutic avenues for drug development .
Anticancer Activity
Recent studies have explored the anticancer properties of thiazole and pyrrolidine derivatives, including those related to this compound.
- Cell Line Studies : Compounds derived from pyrrolidine structures have shown promising results against various cancer cell lines, including HT29 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance, certain thiazole-pyridine hybrids exhibited IC₅₀ values indicating strong growth inhibition in these cell lines .
| Compound Type | Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Thiazole-pyridine hybrid | HT29 | 2.01 |
| Pyrrolidine derivative | A549 | 5.71 |
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments.
- Experimental Findings : In a study focusing on the corrosion inhibition of steel in 0.5 M H₂SO₄, the compound demonstrated significant protective qualities, suggesting its potential application in materials science and engineering .
Case Study 1: Histamine H3 Receptor Ligands
A series of experiments were conducted to evaluate the efficacy of pyrrolidine derivatives as H3 receptor ligands. The results indicated that modifications to the pyrrolidine structure could enhance binding affinity and selectivity for the receptor, paving the way for new antihistamines.
Case Study 2: Anticancer Activity Assessment
A comprehensive study was performed using various synthesized thiazole-pyridine derivatives against multiple cancer cell lines. The results highlighted that specific structural modifications significantly improved anticancer activity, with some compounds outperforming established treatments like 5-fluorouracil.
Mechanism of Action
The mechanism of action of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
2-(1,1-Dioxo-1λ⁶-thiomorpholin-3-yl)acetic Acid Hydrochloride
- CAS : 1384429-47-3
- Molecular Formula: C₆H₁₂ClNO₄S
- The tertiary amine in the thiomorpholine ring reduces basicity compared to the secondary amine in pyrrolidine. Molecular Weight: 229.68 g/mol (higher due to sulfone and additional oxygen atoms) .
- Comparison: The sulfone group enhances solubility in aqueous media but may reduce membrane permeability.
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol Hydrochloride
- CAS : 70519-72-1
- Key Features: Features a thienyl sulfone core with an aminoethanol side chain. Molecular Formula: C₆H₁₄ClNO₃S₂.
- The thienyl sulfone structure diverges significantly from the target’s pyrrolidine-acetic acid framework, suggesting different pharmacological applications (e.g., anti-inflammatory vs. CNS) .
2-((1H-Benzimidazol-2-yl)thio)-N-Substituted Acetamide Derivatives
- Representative Example : VS1–VS25 (from ).
- Key Features :
- Benzimidazole core replaces pyrrolidine, providing a planar aromatic system for π-π stacking.
- Acetamide group instead of acetic acid, altering ionization and solubility.
- The acetamide group may reduce acidity compared to the acetic acid moiety, affecting bioavailability .
[4-[[[2-[3-Fluoro-4-(Trifluoromethyl)Phenyl]-4-Methyl-5-Thiazolyl]Methyl]Thio]-2-Methylphenoxy]Acetic Acid (GW0742)
- CAS: Not provided (referenced in ).
- Key Features: Thiazole ring with fluorinated aryl groups enhances lipophilicity and metabolic stability. Molecular Formula: C₂₁H₁₈F₄NO₂S₂.
- Comparison :
Structural and Functional Analysis (Table)
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution (e.g., thiol addition to chloroacetyl intermediates), as seen in analogous thioacetal syntheses .
- Pharmacological Potential: Pyrrolidine derivatives are widely studied for dopamine and serotonin receptor modulation, suggesting the target compound could explore antidepressant or anxiolytic pathways .
- Contrasts : Compounds with sulfone groups (e.g., ) exhibit higher polarity but lower blood-brain barrier penetration, limiting CNS utility compared to the target compound .
Biological Activity
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride, often abbreviated as PETAA, is a compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and proteomics.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₅NO₂S·HCl, with a molecular weight of 225.74 g/mol. The compound features a pyrrolidine ring and a thioether functional group, which contribute to its unique reactivity and biological interactions.
Research indicates that this compound interacts with various biological molecules, particularly proteins and enzymes. Its thioether group enhances its binding capabilities, allowing it to modulate protein interactions crucial for biochemical pathways.
Interaction with Neurotransmitter Systems
One significant aspect of PETAA's biological activity is its potential interaction with neurotransmitter systems. Preliminary studies suggest that it may influence behavior and physiological responses through modulation of neurotransmitter levels, although specific pathways remain to be fully elucidated.
1. Proteomics Research
This compound has shown significant promise in proteomics research. It is believed to play a role in modulating protein functions, which can be essential for understanding various cellular processes.
2. Medicinal Chemistry
The compound's unique structure makes it a valuable candidate in drug development. Its ability to interact with multiple biological targets positions it as a potential therapeutic agent for various conditions, including neurological disorders .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of PETAA:
- Anticonvulsant Activity : In related research on pyrrolidine derivatives, compounds similar to PETAA have demonstrated anticonvulsant properties. For instance, certain analogues showed effective median anti-pentylenetetrazole (PTZ) doses, indicating potential for seizure control .
- Anticancer Potential : Other thiazole-linked compounds derived from pyrrolidine structures have exhibited anticancer activity against various cell lines, suggesting that PETAA could be explored for similar applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyrrolidin-1-yl)acetic acid | Lacks thioether group | Primarily studied for neuroprotective effects |
| Thioacetic acid | Simple thioacid without pyrrolidine | More reactive but less specific in biological applications |
| 2-(Aminoethyl)thioacetic acid | Contains an amino group instead | Shows different binding affinities in protein interactions |
The structural differences highlight how PETAA stands out due to its combination of a pyrrolidine ring and thioether functionality, enhancing its reactivity and biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A four-step synthesis protocol is recommended, involving the preparation of a key intermediate such as 1-(substituted-aryl)acetic acid, followed by functional group transformations. For example, thioether formation can be achieved via nucleophilic substitution between a pyrrolidine derivative and a thiol-containing precursor under basic conditions (e.g., sodium hydroxide). Reaction optimization should focus on solvent polarity, temperature (40–60°C), and stoichiometric ratios to minimize side reactions. Yields >80% have been reported for analogous compounds using this approach .
Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]).
- Infrared Spectroscopy (IR) : Peaks at 727–970 cm for thioether (C-S) and carboxylic acid (O-H) groups .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values.
Q. How should researchers handle storage and stability considerations for this compound to ensure experimental reproducibility?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the thioether group. Stability tests under accelerated conditions (40°C/75% relative humidity for 14 days) can predict degradation trends. Monitor for discoloration or precipitate formation, which may indicate hydrolysis or dimerization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of the thioether moiety in this compound?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs replacing the sulfur atom with oxygen (ether) or methylene (CH) and compare bioactivity.
- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and electrostatic potential maps of the thioether group.
- Biological Assays : Test analogs in receptor-binding or enzyme inhibition assays (e.g., IC comparisons). For example, thioether-containing antibiotics like valnemulin show enhanced membrane permeability due to sulfur’s lipophilicity .
Q. What advanced analytical methods (e.g., hyphenated techniques) are recommended for resolving conflicting data regarding impurity profiles in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Quantify trace impurities (e.g., oxidized thioether byproducts) with a limit of detection (LOD) <0.1%.
- GC Headspace Analysis : Detect volatile degradation products (e.g., HS).
- Multivariate Statistics : Apply principal component analysis (PCA) to correlate impurity levels with reaction parameters (e.g., pH, catalyst loading) .
Q. What strategies can mitigate discrepancies observed in biological assay results when using different salt forms or counterions of the compound?
- Methodological Answer :
- Counterion Screening : Compare hydrochloride, sulfate, and phosphate salts in solubility and bioavailability assays.
- Ion-Pair Chromatography : Measure free base vs. salt form ratios in physiological buffers.
- Crystallography : Analyze salt-specific crystal packing effects on dissolution rates. Regulatory guidelines (e.g., ECHA) recommend documenting salt-form stability in technical dossiers .
Q. How should researchers approach contradictory results between computational modeling predictions and experimental binding affinity measurements for this compound?
- Methodological Answer :
- Force Field Calibration : Re-optimize parameters for sulfur-containing ligands in molecular dynamics simulations.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.
- Error Analysis : Quantify uncertainties in computational models (e.g., RMSD >2 Å) and experimental replicates (e.g., SEM >10%). Cross-disciplinary collaboration is critical to reconcile discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
